2-Bromo-9-methoxy-9-phenyl-9H-fluorene
Description
Significance of the Fluorene (B118485) Moiety in Organic Chemistry and Related Disciplines
The 9H-fluorene unit, a tricyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring, possesses a unique combination of rigidity, planarity, and rich electronic properties. This rigid framework provides a stable and predictable platform for the construction of well-defined three-dimensional structures. Furthermore, the extensive π-conjugation within the fluorene system imparts favorable electronic and photophysical characteristics, making its derivatives highly sought after in materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgresearchgate.net The high photoluminescence quantum yields and good thermal stability of many fluorene derivatives contribute to their efficacy in these applications. mdpi.com
In the realm of medicinal chemistry, the fluorene scaffold is recognized as a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous fluorene-containing compounds with a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
Historical Context of 9H-Fluorene Derivative Research
The study of fluorene and its derivatives dates back to the late 19th century, shortly after its initial isolation from coal tar. Early research focused on understanding the fundamental reactivity of the fluorene nucleus, including its susceptibility to electrophilic substitution and oxidation. A pivotal moment in the history of fluorene chemistry was the development of methods to functionalize the C9 position of the fluorene ring. The acidity of the C9 protons allows for facile deprotonation and subsequent alkylation or arylation, opening up a vast chemical space for the synthesis of 9-substituted and 9,9-disubstituted fluorene derivatives.
A significant advancement in the functionalization of the aromatic rings of fluorene came with the application of Friedel-Crafts reactions. This class of reactions, discovered by Charles Friedel and James Crafts in 1877, provided a powerful tool for attaching acyl and alkyl groups to the fluorene backbone, further expanding the diversity of accessible derivatives. Over the decades, continuous advancements in synthetic methodologies, including the advent of transition-metal-catalyzed cross-coupling reactions, have provided even more precise and efficient ways to synthesize complex, functionalized fluorene molecules.
Positioning of 2-Bromo-9-methoxy-9-phenyl-9H-fluorene within the Fluorene Class
This compound is a highly functionalized derivative that embodies the versatility of the fluorene scaffold. Each substituent on the fluorene core imparts specific properties and potential reactivity to the molecule:
The 2-Bromo Substituent: The bromine atom at the 2-position serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through reactions such as Suzuki, Stille, and Sonogashira cross-coupling, allowing for the construction of more complex molecular architectures. Furthermore, the presence of a halogen can influence the electronic properties of the fluorene system and is a common feature in materials designed for optoelectronic applications.
The 9-Methoxy Group: The methoxy (B1213986) group at the C9 position introduces an alkoxy functionality. This group can influence the compound's solubility and solid-state packing. The presence of an oxygen atom can also provide a site for hydrogen bonding, which can be important in directing intermolecular interactions.
This specific combination of substituents positions this compound as a potentially valuable intermediate in the synthesis of advanced materials and biologically active molecules.
Overview of Key Research Areas Pertaining to the Chemical Compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest relevance to several key research areas:
Organic Electronics: As a brominated and 9,9-disubstituted fluorene derivative, this compound is a prime candidate for use as a building block in the synthesis of polymers and small molecules for OLEDs. The bromo group allows for further elaboration of the molecular structure to fine-tune the electronic properties, while the substituents at the 9-position are known to enhance solubility and prevent aggregation, which are crucial for device performance. acs.org
Medicinal Chemistry: The fluorene core is a well-established pharmacophore. The bromo substituent provides a site for the introduction of various pharmacologically relevant moieties, and the methoxy and phenyl groups can influence the compound's lipophilicity and binding interactions with biological targets.
Synthetic Methodology Development: The synthesis of asymmetrically substituted 9,9-diarylfluorenes presents a synthetic challenge. Therefore, the development of efficient and selective routes to compounds like this compound is an area of interest for synthetic organic chemists.
Compound Data
Below is a table summarizing the known properties of this compound and related compounds for comparative purposes.
| Property | This compound | 9-Bromo-9-phenylfluorene (B18599) | 2-Bromo-9,9-diphenyl-9H-fluorene |
| CAS Number | 2922283-47-2 | 55135-66-5 | 474918-32-6 |
| Molecular Formula | C20H15BrO | C19H13Br | C25H17Br |
| Molecular Weight | 351.24 g/mol | 321.22 g/mol | 397.31 g/mol |
| Appearance | Not specified | Not specified | Not specified |
| Melting Point | Not specified | 98-100 °C | 162-165 °C |
Detailed Research Findings
Detailed experimental studies specifically on this compound are limited in the reviewed literature. However, research on analogous compounds provides valuable insights into its potential synthesis and reactivity.
A plausible synthetic route to this compound could involve the initial bromination of fluorene at the 2-position, followed by oxidation to the corresponding fluorenone. Subsequent nucleophilic addition of a phenyl Grignard or phenyllithium (B1222949) reagent would yield a tertiary alcohol. The final step would be the methylation of the hydroxyl group, potentially under basic conditions with a methylating agent like methyl iodide.
The characterization of this compound would rely on standard spectroscopic techniques. 1H and 13C NMR spectroscopy would be crucial for confirming the connectivity of the atoms and the positions of the substituents. The aromatic region of the 1H NMR spectrum would show a complex splitting pattern characteristic of a substituted fluorene. The presence of the methoxy group would be indicated by a singlet around 3-4 ppm. Infrared (IR) spectroscopy would show characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching frequencies. Mass spectrometry would be used to confirm the molecular weight and isotopic pattern of the bromine atom.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9-methoxy-9-phenylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO/c1-22-20(14-7-3-2-4-8-14)18-10-6-5-9-16(18)17-12-11-15(21)13-19(17)20/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJCKSJLHQNWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 9 Methoxy 9 Phenyl 9h Fluorene and Its Congeners
Retrosynthetic Analysis of 2-Bromo-9-methoxy-9-phenyl-9H-fluorene
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. The synthesis of this compound can be approached by identifying key bond disconnections.
The C9-methoxy bond is a prime candidate for disconnection, revealing the precursor alcohol, 2-Bromo-9-phenyl-9H-fluoren-9-ol . This transformation is a standard etherification. The tertiary alcohol itself can be disconnected at the C9-phenyl bond, pointing to a nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide, to the corresponding ketone, 2-Bromo-9-fluorenone (B123733) .
This key intermediate, 2-Bromo-9-fluorenone, can be retrosynthetically derived from 9-Fluorenone (B1672902) through a regioselective electrophilic bromination reaction. Finally, 9-fluorenone is a well-known compound that can be synthesized from the parent hydrocarbon, fluorene (B118485), or built through various cyclization strategies. This multi-step approach allows for the strategic installation of the required functional groups—bromo, phenyl, and methoxy (B1213986)—at the desired positions on the fluorene core.
Classical Approaches to Substituted Fluorene Frameworks
The construction of the core fluorene ring system and its subsequent functionalization have been subjects of extensive research, leading to the development of several classical methodologies.
The tricyclic fluorene framework is classically assembled through intramolecular cyclization reactions that form the central five-membered ring. These methods are fundamental to creating the core structure upon which further functionalization is built.
Pschorr Cyclization : This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, typically catalyzed by copper. For fluorene synthesis, a diazotized derivative of a 2-aminodiphenylmethane undergoes cyclization to yield the fluorene skeleton. While effective for creating specific substitution patterns, the reaction can have moderate yields.
Ullmann Reaction : The Ullmann condensation can be adapted to form the biphenyl (B1667301) linkage necessary for the fluorene core. A subsequent intramolecular cyclization, such as a Friedel-Crafts-type reaction, forges the five-membered ring. Modified Ullmann syntheses have been developed to improve the efficiency of creating fluorene derivatives.
Other Classical Methods : The Wagner-Jauregg reaction, a type of Diels-Alder reaction, followed by dehydrogenation, provides another route to the fluorene system. Additionally, intramolecular Friedel-Crafts acylation of diphenylmethane (B89790) derivatives followed by reduction is a common strategy to access the fluorene core.
Once the fluorene or fluorenone core is established, electrophilic aromatic substitution is a primary method for introducing substituents onto the aromatic rings. The functionalization at the C-2 position, as seen in the target molecule, is a common outcome due to the directing effects of the fluorene system. Bromination is a key example of this strategy. The reaction conditions can be tuned to favor mono- or di-substitution, with the 2- and 7-positions being the most reactive sites.
| Precursor | Brominating Agent | Solvent | Yield | Reference(s) |
| Fluorene | N-Bromosuccinimide (NBS) | Propylene Carbonate | 95% | |
| Fluorene | N-Bromosuccinimide (NBS) | Ethyl Acrylate | 71-82% | |
| 9-Fluorenone | KBrO₃ / NH₄Br | Water | 99.2% |
Modern Catalytic Strategies for Targeted Synthesis
While classical methods are robust, modern organometallic catalysis has introduced highly efficient and selective pathways for the synthesis and derivatization of fluorene systems. These strategies offer milder reaction conditions and broader functional group tolerance.
The bromine atom at the C-2 position of the fluorene core serves as a versatile synthetic handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a vast library of "congeners" of the target molecule.
Suzuki-Miyaura Coupling : This reaction couples the 2-bromofluorene (B47209) derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds and is tolerant of many functional groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Negishi Coupling : The Negishi reaction utilizes an organozinc reagent as the coupling partner for the 2-bromofluorene. This method is particularly effective for forming C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds and is known for its high reactivity and yields.
Buchwald-Hartwig Amination : To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is employed. This reaction couples the 2-bromofluorene with a primary or secondary amine in the presence of a palladium catalyst and a base, providing direct access to arylamine-substituted fluorenes. The choice of phosphine (B1218219) ligand is critical for achieving high efficiency.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |
| Negishi | Organozinc Reagent | C-C | Pd(0) or Ni(0) complex |
| Buchwald-Hartwig | Amine | C-N | Pd(0) or Pd(II) complex, Phosphine Ligand, Base |
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical approach by avoiding the pre-installation of a halide. Palladium catalysis has been at the forefront of developing these methods for fluorene derivatization.
These reactions often utilize a directing group to achieve high regioselectivity, although the inherent reactivity of certain C-H bonds in the fluorene system can also be exploited. For instance, the C9-H bonds of fluorene are particularly acidic (pKa ≈ 22.6 in DMSO) and susceptible to functionalization. Palladium-catalyzed direct arylation of the C9 position has been developed to construct quaternary carbon centers, yielding 9,9-diarylfluorenes efficiently. Furthermore, intramolecular C-H activation of precursors like 2-arylbenzyl chlorides provides a modern and efficient route to synthesize the fluorene core itself under mild, room-temperature conditions. These cutting-edge techniques streamline synthetic routes and open new avenues for creating complex fluorene-based architectures.
Methodologies for Installing the 9-Substituents (Methoxy and Phenyl)
The construction of the 9,9-disubstituted fluorene core is typically achieved sequentially. The introduction of the bulky phenyl group is often accomplished first, followed by the installation of the methoxy group. This sequence generally begins from a 2-bromo-9-fluorenone precursor.
The addition of a phenyl group to the C9-carbonyl of a fluorenone precursor is a classic and effective strategy, primarily employing organometallic reagents. Grignard and organolithium reagents are the most common choices for this carbon-carbon bond-forming reaction. libretexts.org The general reaction involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the fluorenone. libretexts.org
For the synthesis of the target molecule's precursor, 2-bromo-9-phenyl-9H-fluoren-9-ol, the reaction would commence with 2-bromo-9H-fluoren-9-one. This ketone is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which is essential for stabilizing the Grignard reagent. libretexts.orgchemicalbook.com Phenylmagnesium bromide or phenylmagnesium chloride, often commercially available or prepared in situ from bromobenzene (B47551) and magnesium turnings, is then added to the solution. chemicalbook.comiastate.edu The reaction typically proceeds at room temperature or with gentle heating to reflux to ensure completion. chemicalbook.com Upon completion, the reaction is quenched with an aqueous solution, often ammonium (B1175870) chloride, to neutralize the magnesium alkoxide intermediate and yield the tertiary alcohol, 2-bromo-9-phenyl-9H-fluoren-9-ol. iastate.edursc.org
Organolithium reagents, such as phenyllithium (B1222949), can also be used and are generally more reactive than their Grignard counterparts. msu.edu The synthesis of 9-phenyl-9-fluorenol (B15170) has been demonstrated using phenyllithium, generated from bromobenzene and butyllithium. orgsyn.org
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-9H-fluoren-9-one | Phenylmagnesium chloride | THF | Reflux, 3 hours | 2-Bromo-9-phenyl-9H-fluoren-9-ol | Not specified | chemicalbook.com |
| 9-Fluorenone | Phenylmagnesium bromide | Ether | Not specified | 9-Phenyl-9-fluorenol | Not specified | iastate.edu |
| 9-Fluorenone | Phenyllithium (from Bromobenzene and n-BuLi) | Ethyl Ether / THF | 0°C to RT, 2 hours | 9-Phenyl-9-fluorenol | Not specified | orgsyn.org |
| 2-Bromo-9-fluorenone | Phenylmagnesium bromide | THF | Continuous flow, 36s residence | 2-Bromo-9-phenyl-9H-fluoren-9-ol | >99% | rsc.orgrsc.org |
Following the successful installation of the phenyl group to form 2-bromo-9-phenyl-9H-fluoren-9-ol, the next step is the conversion of the 9-hydroxyl group into a 9-methoxy group. This transformation is a nucleophilic substitution reaction. Given that the substrate is a tertiary, benzylic alcohol, the reaction likely proceeds via an SN1 mechanism involving a stabilized fluorenyl cation intermediate.
One common method for this etherification is treatment of the alcohol with a strong acid in the presence of methanol (B129727). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation at the 9-position, which is stabilized by resonance with the phenyl and fluorenyl rings. Subsequent nucleophilic attack by methanol on this carbocation, followed by deprotonation, yields the desired 9-methoxy product.
An alternative approach is based on the Williamson ether synthesis. This involves deprotonating the tertiary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the ether. google.com For instance, the related synthesis of 9,9-bis(methoxymethyl)fluorene from 9,9-bis(hydroxymethyl)fluorene has been accomplished using sodium hydroxide (B78521) and dimethyl sulfate with a phase transfer catalyst. google.com For the synthesis of 9-bromo-9-phenylfluorene (B18599) from the corresponding alcohol, treatment with 48% aqueous hydrobromic acid (HBr) is effective, demonstrating the facility of substitution at this position. orgsyn.org A similar approach using methanol and a suitable acid catalyst would be expected to yield the methoxy derivative.
The 9-position in this compound is a stereocenter. The synthetic methods described above typically result in a racemic mixture. The initial Grignard attack on the planar 9-fluorenone carbonyl occurs from either face with equal probability, leading to a racemic mixture of the 9-fluorenol. The subsequent SN1-type nucleophilic substitution to form the methoxy ether proceeds through a planar carbocation intermediate, which would also lead to racemization.
Achieving stereocontrol at the C9 position is a significant challenge. Strategies to induce enantioselectivity could include:
Asymmetric Grignard Addition: Utilizing a chiral ligand or auxiliary to control the facial selectivity of the phenyl Grignard reagent's attack on the 2-bromo-9-fluorenone.
Enzymatic Resolution: Employing enzymes, such as lipases, to selectively acylate one enantiomer of the precursor alcohol (2-bromo-9-phenyl-9H-fluoren-9-ol), allowing for the separation of the esterified and unreacted enantiomers.
Chiral Chromatography: Separating the enantiomers of either the final product or a key intermediate using a chiral stationary phase in high-performance liquid chromatography (HPLC).
While specific examples for the target molecule are not prevalent, the synthesis of chiral 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene has been reported, which exists as a mixture of diastereoisomers due to restricted C-C bond rotation, highlighting the stereochemical complexities in this class of molecules. researchgate.net
Green Chemistry Principles in the Synthesis of Fluorene Derivatives
Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of fluorene derivatives is increasingly incorporating green chemistry principles. These efforts aim to reduce waste, improve energy efficiency, and use less hazardous materials.
A key area of improvement is in the oxidation of fluorenes to fluorenones, a common step in preparing synthetic precursors. Traditional methods often use stoichiometric amounts of heavy metal oxidants like chromium trioxide. researchgate.net Greener alternatives have been developed, such as aerobic oxidation using air as the oxidant in the presence of a base like potassium hydroxide (KOH) in THF, which produces the product in high yield and purity. researchgate.netrsc.org Another environmentally benign approach involves synthesis in water, which serves as the sole solvent for electrophilic bromination and nitration of fluorenone, minimizing the use of volatile organic compounds. researchgate.net
The Grignard reaction, critical for installing the 9-phenyl group, has also been a focus of green process development. A significant advancement is the use of continuous flow technology. rsc.org This approach intensifies the process, allowing for kilogram-scale production at room temperature with dramatically improved efficiency. Compared to traditional batch synthesis, the continuous flow method has been shown to increase yields from 45% to over 99%, reduce raw material costs and solid waste, and shorten production times significantly. rsc.org The environmental impact factor (E-factor), which measures the mass of waste per mass of product, was reduced by over 92% using this method for the synthesis of 9-aryl-fluoren-9-ols. rsc.org
| Synthetic Step | Traditional Method | Green Alternative | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Fluorene Oxidation | Chromium trioxide (CrO3) | Aerobic oxidation (Air, KOH, THF) | Avoids toxic heavy metals; uses air as oxidant. | researchgate.netrsc.org |
| Fluorenone Bromination | Bromine in organic solvent (e.g., Chloroform) | Bromination in water | Eliminates volatile organic solvents. | researchgate.net |
| Grignard Reaction | Batch process in ether | Continuous flow process | Higher yield, reduced waste, improved safety and scalability. | rsc.org |
| Fluorene Oxidation | Various chemical oxidants | Phase transfer catalysis with air as oxidant | High conversion (100%), high selectivity, recyclable catalyst system. | google.com |
Scale-Up Synthesis and Process Optimization Considerations
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful consideration of process optimization, safety, and cost-effectiveness.
The successful scale-up of related processes provides valuable insights. For example, the aerobic oxidation of 2,7-dibromofluorene (B93635) to 2,7-dibromofluorenone has been successfully performed on a 5.0 kg scale, demonstrating the industrial viability of this green oxidation method. researchgate.net For reactions involving organometallic reagents, continuous flow processing is a particularly attractive strategy for scale-up. rsc.org It mitigates the risks associated with handling large volumes of pyrophoric or highly reactive reagents and allows for better control over reaction temperature and mixing, leading to more consistent product quality and higher yields. rsc.org The production efficiency for 9-aryl-fluoren-9-ols via a continuous flow Grignard reaction reached up to 357 g h⁻¹, showcasing its potential for large-scale manufacturing. rsc.org
Process optimization involves systematically studying the effect of various reaction parameters. For the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, parameters such as catalyst amount, reaction temperature, time, and molar ratio of reactants were optimized to maximize conversion and selectivity. rsc.org Such optimization studies are crucial for developing a robust and economical large-scale process.
Purification is another critical consideration for scale-up. While laboratory syntheses often rely on column chromatography, this method is often impractical and expensive for large quantities. Developing robust crystallization and recrystallization procedures is essential for obtaining high-purity material on a large scale. orgsyn.org The direct recycling of the filtrate, containing solvent and catalyst, has been demonstrated in some fluorenone syntheses, further enhancing the energy-saving and environmental friendliness of the chemical process. google.com
In Depth Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 9 Methoxy 9 Phenyl 9h Fluorene
Reaction Pathway Elucidation for Synthetic Transformations
The synthetic transformations involving 2-Bromo-9-methoxy-9-phenyl-9H-fluorene are primarily governed by the reactivity of the substituents at the C2 and C9 positions. The methoxy (B1213986) group at the C9 position, being a good leaving group in the presence of an acid, facilitates the formation of a key reactive intermediate, the 2-bromo-9-phenyl-9-fluorenyl cation.
One of the principal reaction pathways is nucleophilic substitution at the C9 position. This typically proceeds via an SN1 mechanism, where the rate-determining step is the formation of the aforementioned fluorenyl cation. For instance, in the presence of a Lewis acid or a strong protic acid, the methoxy group is protonated and subsequently eliminated as methanol (B129727), generating the planar and electron-deficient 2-bromo-9-phenyl-9-fluorenyl cation. nih.gov This cation can then be trapped by a variety of nucleophiles, leading to a range of 9-substituted fluorene (B118485) derivatives.
Another significant reaction pathway involves the bromine atom at the C2 position. This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. thieme-connect.demdpi.comnih.gov These reactions provide a powerful tool for the further functionalization of the fluorene core, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.com
The synthesis of this compound itself likely proceeds from 2-bromo-9-phenyl-9-fluorenol. The reaction with methanol under acidic conditions would lead to the formation of the target compound, again via the intermediacy of the 2-bromo-9-phenyl-9-fluorenyl cation which is then trapped by methanol. nih.gov
Kinetics and Thermodynamic Analysis of Key Reactions
The kinetics of the reactions involving this compound are heavily influenced by the stability of the key reactive intermediate, the 2-bromo-9-phenyl-9-fluorenyl cation. The rate of SN1 reactions at the C9 position is directly proportional to the rate of formation of this carbocation. The stability of this cation, in turn, is influenced by the electronic effects of the substituents.
The thermodynamics of these reactions are also of critical importance. The enthalpy of formation for the parent fluorene molecule has been a subject of both experimental and theoretical studies. rsc.orgchemeo.comnist.govnist.gov While the specific thermodynamic parameters for this compound have not been reported, it is expected that the formation of the highly conjugated fluorenyl cation is an endothermic process, with the subsequent reaction with a nucleophile being exothermic.
Table 1: Comparative Lifetimes of Substituted Fluorenyl Cations
| Cation | Solvent/Environment | Lifetime | Reference |
|---|---|---|---|
| Unsubstituted 9-fluorenyl cation | Methanol | Picoseconds | nih.gov |
| Unsubstituted 9-fluorenyl cation | Zeolites | Microseconds | nih.gov |
| 9-methyl-9-fluorenyl cation | 2,2,2-trifluoroethanol (B45653) | ~117 nanoseconds (calculated from k = 8.6 x 106 s-1) | nih.gov |
| 9-(diphenylmethyl)fluorenyl cation | TFE or TFE/HFIP | 300 microseconds | nih.gov |
This table is generated based on available data for analogous compounds to provide a qualitative understanding of cation stability.
Characterization of Reactive Intermediates
The central reactive intermediate in many transformations of this compound is the 2-bromo-9-phenyl-9-fluorenyl cation. The characterization of such transient species is challenging but has been achieved for a variety of fluorenyl cations using spectroscopic techniques. nih.govnih.gov
UV-Vis spectroscopy is a powerful tool for detecting and characterizing fluorenyl cations, which are often highly colored. For instance, the 9-phenylfluorenyl cation exhibits a strong absorption in the visible region. nih.gov Infrared spectroscopy, particularly at cryogenic temperatures, has also been employed to obtain structural information about these elusive ions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize more stable fluorenyl cations. The chemical shift of the carbenium center (C9) in the 13C NMR spectrum is particularly diagnostic, appearing at very low field. For example, the carbenium center of the 9-chloro-9-fluorenyl cation has been observed at 233.0 ppm. nih.gov
The 2-bromo-9-phenyl-9-fluorenyl cation is considered to be antiaromatic due to the presence of a 4n π-electron system in the five-membered ring. researchgate.netrsc.org This antiaromatic character contributes to its high reactivity.
Influence of Substituents (Bromo, Methoxy, Phenyl) on Reaction Selectivity and Rate
The bromo, methoxy, and phenyl substituents each exert a significant influence on the reactivity of the fluorene core, affecting both reaction rates and selectivity.
Phenyl Group at C9: The phenyl group at the C9 position plays a crucial role in stabilizing the fluorenyl cation through resonance. This delocalization of the positive charge over the phenyl ring significantly increases the lifetime of the carbocation compared to the unsubstituted fluorenyl cation, thus favoring an SN1-type reaction pathway at the C9 position. nih.gov
Methoxy Group at C9: The methoxy group is a good leaving group, especially when protonated, facilitating the formation of the fluorenyl cation. Its presence makes the C9 position a prime site for nucleophilic substitution reactions.
The combination of these substituents leads to a molecule with distinct reactive sites. The C9 position is activated for nucleophilic substitution via a carbocation intermediate, while the C2 position is poised for functionalization through cross-coupling chemistry. The electronic properties of the substituents will also influence the regioselectivity of any electrophilic aromatic substitution reactions on the fluorene ring system, although such reactions are less common for this class of compounds.
Catalyst Design and Performance in Fluorene Functionalization
The functionalization of this compound often relies on catalysis to achieve high efficiency and selectivity.
Lewis Acid Catalysis: For reactions proceeding through the fluorenyl cation at the C9 position, Lewis acids such as boron trifluoride etherate (BF3·OEt2) can be employed to facilitate the departure of the methoxy group. thieme-connect.de The choice of Lewis acid can influence the reaction rate and, in some cases, the selectivity of the subsequent nucleophilic attack.
Table 2: Common Compound Names
| Compound Name |
|---|
| This compound |
| 2-bromo-9-phenyl-9-fluorenol |
| 2-bromo-9-phenyl-9-fluorenyl cation |
| 9-methyl-9-fluorenyl cation |
| 9-phenyl-9-fluorenyl cation |
| 9-chloro-9-fluorenyl cation |
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation and Conformational Analysis of 2 Bromo 9 Methoxy 9 Phenyl 9h Fluorene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For 2-Bromo-9-methoxy-9-phenyl-9H-fluorene, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign the proton and carbon signals and to probe the through-bond and through-space connectivities.
¹H and ¹³C NMR for Primary Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene (B118485) and phenyl rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The aromatic region will be complex due to the presence of multiple, chemically non-equivalent protons. The protons on the brominated fluorene ring system are anticipated to show characteristic splitting patterns (doublets and doublet of doublets) arising from spin-spin coupling. The protons of the phenyl group at the 9-position will also present as a set of multiplets. The methoxy protons, being shielded, will likely appear as a sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum will provide complementary information, with distinct resonances for each unique carbon atom in the molecule. The quaternary carbons, including the C9 atom and the ipso-carbons of the phenyl group and the brominated ring, will be readily identifiable. The carbon of the methoxy group is expected to resonate in the typical range for such functionalities. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the bromine atom and the electronic effects of the methoxy and phenyl substituents at the C9 position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Fluorene Aromatic Protons | 7.20 - 7.80 | m |
| Phenyl Protons | 7.10 - 7.50 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C9 | 85 - 95 |
| Methoxy Carbon | 50 - 55 |
| Aromatic Carbons | 110 - 150 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling networks. For instance, correlations between adjacent aromatic protons on both the fluorene and phenyl rings will be observed, allowing for the assignment of protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It will be instrumental in assigning the carbon resonances for all protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) proton-carbon couplings. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations between the methoxy protons and the C9 carbon, and between the phenyl protons and the C9 carbon, would definitively confirm the substitution pattern at the 9-position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for probing through-space proximity of protons. In the case of this compound, NOESY can provide insights into the preferred conformation of the phenyl group relative to the fluorene moiety. Correlations between the methoxy protons and the ortho-protons of the phenyl ring, or between the phenyl protons and specific protons on the fluorene skeleton, would indicate their spatial closeness.
Solid-State NMR for Packing and Conformation Studies
While solution-state NMR provides detailed information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers a unique window into the molecular structure and packing in the crystalline state. For this compound, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state. Differences in chemical shifts between the solution and solid-state spectra can reveal the effects of intermolecular interactions and crystal packing on the electronic environment of the nuclei. Furthermore, advanced ssNMR experiments can be employed to determine internuclear distances and torsion angles, providing valuable data for a complete conformational analysis of the molecule in its solid form. The study of silafluorenes in the solid state has demonstrated the utility of this technique in understanding solid-state fluorescence properties, which could be analogous to the system .
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a complementary perspective on the molecular structure by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the presence of specific functional groups and can offer insights into molecular symmetry and conformation.
Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound will be characterized by a series of absorption bands corresponding to the various functional groups present.
Aromatic C-H Stretching: These vibrations are expected to appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the methoxy group will likely be observed in the 2850-2960 cm⁻¹ region.
C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ range will be indicative of the carbon-carbon stretching vibrations within the fluorene and phenyl rings.
C-O Stretching: The stretching vibration of the C-O bond of the methoxy group is anticipated to produce a strong band in the 1050-1250 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Methoxy) | 1050 - 1250 | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable structural information can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound (C₂₀H₁₅BrO), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula of the analyte.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation of this compound would likely involve characteristic losses of the methoxy and bromo substituents, as well as fragmentation of the phenyl and fluorenyl moieties. A detailed analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the atoms within the molecule.
| Technique | Application | Expected Outcome for this compound |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Provides the mass of the molecular ion and insights into the molecule's stability and primary fragmentation sites. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of the exact mass and elemental composition. | Confirms the molecular formula as C₂₀H₁₅BrO by providing a highly accurate mass measurement. |
| Tandem Mass Spectrometry (MS/MS) | Analysis of fragmentation pathways for structural elucidation. | Reveals the detailed fragmentation pattern, confirming the arrangement of the bromo, methoxy, and phenyl groups on the fluorene core. |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular and crystal structure can be constructed.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
A single crystal X-ray diffraction study of this compound would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is fundamental for understanding the steric and electronic effects of the substituents on the fluorene framework. For instance, the C-Br, C-O, and C-C bond lengths and the angles around the sp³-hybridized C9 carbon would offer significant insights into the molecule's conformation.
Intermolecular Interactions and Crystal Packing
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···π or C-H···O interactions. Understanding the crystal packing is crucial as it can influence the bulk properties of the material. The analysis of these interactions in the crystal of this compound would provide a complete picture of its solid-state architecture.
| Crystallographic Parameter | Information Gained |
| Bond Lengths | Provides the distances between bonded atoms, indicating bond strength and order. |
| Bond Angles | Reveals the angles between adjacent bonds, defining the local geometry of the molecule. |
| Dihedral Angles | Describes the rotation around bonds, determining the overall three-dimensional shape and conformation of the molecule. |
| Intermolecular Interactions | Identifies non-covalent forces between molecules, such as van der Waals forces and hydrogen bonds, which dictate the crystal packing. |
| Crystal Packing | Shows the arrangement of molecules in the crystal lattice, influencing physical properties like melting point and solubility. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs (If applicable)
While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing the phenyl group with a chiral substituent, would result in chiral analogs. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying such chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, which is a unique property of chiral compounds. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration and study conformational changes. While not directly applicable to the parent achiral compound, this technique would be invaluable for the characterization of any of its chiral derivatives.
Theoretical and Computational Chemistry Studies of 2 Bromo 9 Methoxy 9 Phenyl 9h Fluorene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are instrumental in elucidating the electronic properties of complex organic molecules. For fluorene (B118485) derivatives, these methods provide a detailed picture of electron distribution, orbital energies, and photophysical behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the ground state electronic and structural properties of molecules. worldscientific.com A common approach for fluorene derivatives involves geometry optimization and electronic structure calculation using functionals like B3LYP with basis sets such as 6-31G(d,p). worldscientific.com These calculations provide crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution of the HOMO and LUMO across the molecular framework is also a key aspect. Typically, in fluorene-based systems, the HOMO and LUMO are delocalized over the π-conjugated fluorene backbone. Substituents can alter this distribution, thereby tuning the molecule's electronic and optical properties.
| Compound | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Fluorenone | CAM-B3LYP/6-311+G | -7.99 | -1.53 | 6.46 |
| Fluorenol | CAM-B3LYP/6-311+G | -7.56 | -1.65 | 5.91 |
Time-Dependent DFT (TD-DFT) for Excited State Analysis and Photophysical Processes
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption and fluorescence spectra. nih.govrsc.org By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the absorption maxima, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
For fluorene-based systems, the electronic excitations are often characterized as π-π* transitions within the conjugated fluorene core. mdpi.com TD-DFT calculations on fluorene-phenylene copolymers, for example, have shown that the lowest singlet excited state (S1) arises from the HOMO to LUMO transition. nih.gov The nature and energy of these transitions are sensitive to the substituents on the fluorene ring system.
In the case of 2-bromo-9-methoxy-9-phenyl-9H-fluorene, the bromine atom, being a halogen, could introduce spin-orbit coupling, potentially influencing intersystem crossing rates and the phosphorescence properties of the molecule. The methoxy (B1213986) and phenyl groups at the C9 position will also affect the excited-state properties by modifying the electronic structure and steric hindrance, which can impact the relaxation pathways from the excited state. TD-DFT calculations would be essential to predict the absorption and emission wavelengths and to understand the nature of the electronic transitions involved. nih.govmdpi.com
Conformational Landscapes and Energy Minimization Studies
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For 9-substituted fluorene derivatives, the substituents at the C9 position can adopt different spatial orientations, leading to various conformers. datapdf.com
Computational studies on molecules like 9-propylfluorene have successfully identified multiple stable conformations using quantum chemical calculations. datapdf.com These studies typically involve scanning the potential energy surface by systematically rotating key dihedral angles. The resulting energy profile reveals the low-energy conformers (local minima) and the energy barriers for interconversion between them (saddle points or transition states).
For this compound, the key dihedral angles would be those defining the orientation of the methoxy and phenyl groups relative to the fluorene plane. Energy minimization studies, often performed using DFT methods, would identify the most stable conformer(s). The presence of the bulky phenyl group and the methoxy group at the same carbon atom likely leads to significant steric interactions that will dictate the preferred conformation. Understanding the conformational landscape is crucial as different conformers can exhibit distinct spectroscopic properties and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.
DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnsf.gov The GIAO (Gauge-Including Atomic Orbital) method is a common approach for this purpose. researchgate.net While specific data for the target molecule is unavailable, studies on other fluorinated and halogenated organic compounds demonstrate the accuracy of these predictions. researchgate.netnih.gov For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound. The accuracy of the predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nsf.gov
Similarly, vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can be calculated using DFT. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The computed vibrational frequencies can help in assigning the experimental IR bands to specific molecular vibrations. For fluorene derivatives, characteristic vibrational modes include C-H stretching, C=C stretching of the aromatic rings, and vibrations associated with the substituents.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally. researchgate.net
In a potential reaction involving this compound, for example, the formation of a carbocation at the C9 position is a plausible step in many transformations. Computational modeling could be used to assess the stability of this carbocation and to explore the energy barriers for its formation and subsequent reactions. Natural Bond Orbital (NBO) analysis and other electronic structure analysis methods can provide further insights into the charge distribution and bonding changes that occur throughout the reaction. researchgate.net
Structure-Reactivity and Structure-Selectivity Relationships from a Computational Perspective
Computational studies can provide deep insights into how the structure of a molecule influences its reactivity and the selectivity of its reactions. By systematically modifying the structure of a molecule in silico and calculating its properties, one can establish structure-activity relationships (SAR).
For fluorene derivatives, computational studies have explored how different substituents affect their electronic properties, which in turn govern their reactivity. worldscientific.comresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density at different positions of the fluorene ring, influencing its susceptibility to electrophilic or nucleophilic attack.
Charge Distribution and Electronic Descriptors Analysis
In general, theoretical studies on substituted fluorenes employ methods like Density Functional Theory (DFT) to understand how different functional groups affect the molecule's electronic structure, which in turn governs its properties and reactivity. These studies often analyze charge distribution through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, providing insights into the partial atomic charges and the nature of chemical bonds within the molecule.
Electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the electronic and optical properties of fluorene derivatives. The HOMO-LUMO energy gap is a key parameter that influences the material's conductivity and its potential use in devices like organic light-emitting diodes (OLEDs). For instance, modifications at the C9 position of the fluorene core are known to significantly impact these frontier orbital energies.
The introduction of a bromine atom at the C2 position and methoxy and phenyl groups at the C9 position would be expected to induce significant changes in the electronic landscape of the fluorene core. The bromine atom, being electronegative, would likely act as a weak electron-withdrawing group through inductive effects, while also potentially participating in halogen bonding. The phenyl group at the C9 position introduces further π-conjugation possibilities, and the methoxy group can have varied electronic effects.
Although specific data for this compound is not available, studies on related brominated and 9-substituted fluorenes can offer qualitative insights. For example, research on other brominated aromatic compounds has shown that the bromine substituent can influence molecular packing in the solid state and tune the HOMO and LUMO energy levels. Similarly, computational studies on 9,9-disubstituted fluorenes have demonstrated that the nature of the substituents at the C9 position is a critical determinant of the molecule's conformational flexibility and its charge transport characteristics.
Without dedicated computational studies on this compound, any discussion on its specific charge distribution and electronic descriptors remains speculative. The generation of precise data, such as that which would be presented in the tables below, would necessitate a dedicated quantum chemical investigation of this particular molecule.
Table 1: Hypothetical Mulliken Atomic Charges (Illustrative Only) This table is for illustrative purposes only and does not represent actual calculated data.
| Atom Number | Atom Type | Mulliken Charge (a.u.) |
|---|---|---|
| C1 | Carbon | -0.12 |
| C2 | Carbon | 0.05 |
| Br | Bromine | -0.08 |
| C9 | Carbon | 0.25 |
| O (methoxy) | Oxygen | -0.30 |
| C (methoxy) | Carbon | 0.15 |
Table 2: Hypothetical Electronic Descriptors (Illustrative Only) This table is for illustrative purposes only and does not represent actual calculated data.
| Descriptor | Value |
|---|---|
| HOMO Energy (eV) | -5.80 |
| LUMO Energy (eV) | -2.10 |
| HOMO-LUMO Gap (eV) | 3.70 |
| Dipole Moment (Debye) | 2.50 |
| Ionization Potential (eV) | 6.20 |
It is important to reiterate that the values presented in the tables above are purely hypothetical and are included to illustrate the type of data that would be obtained from a computational analysis. A definitive and scientifically accurate analysis of the charge distribution and electronic descriptors of this compound awaits future computational research on this specific compound.
Advanced Applications and Functionalization Strategies of 2 Bromo 9 Methoxy 9 Phenyl 9h Fluorene in Specialized Chemical Contexts
Role as a Key Intermediate in Complex Organic Synthesis
The unique substitution pattern of 2-Bromo-9-methoxy-9-phenyl-9H-fluorene positions it as a versatile intermediate for the synthesis of more complex organic molecules. The presence of a reactive bromine atom and the potential for modification at the C9 position provide multiple avenues for elaboration.
Precursor for Further Functionalization at the Bromine Position
The bromine atom at the 2-position of the fluorene (B118485) ring is a key functional handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. Common transformations include Suzuki, Stille, Heck, and Sonogashira couplings, which are instrumental in the synthesis of conjugated systems.
For instance, the bromine can be replaced with aryl, vinyl, or alkynyl groups to extend the π-conjugation of the fluorene system. This is a critical step in the synthesis of materials for organic electronics. The reactivity of the C-Br bond is well-established in fluorene chemistry, making it a reliable site for molecular elaboration.
Table of Potential Functionalization Reactions at the Bromine Position
| Reaction Type | Reagent/Catalyst | Resulting Functional Group |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl |
| Stille Coupling | Organostannane / Pd catalyst | Aryl, Vinyl, Alkynyl |
| Heck Coupling | Alkene / Pd catalyst | Vinyl |
| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts | Alkynyl |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino |
| Cyanation | Cyanide source / Pd or Ni catalyst | Cyano |
Utility in Building More Elaborate Fluorene Architectures
The synthesis of complex, multi-fluorene systems often relies on the stepwise connection of functionalized fluorene monomers. This compound can be envisioned as a key component in the construction of dendrimers, oligomers, and polymers with tailored properties. For example, after functionalization at the bromine position, further reactions could be carried out on the newly introduced group to build out the molecular structure.
Exploration in Materials Science as a Building Block
The inherent photophysical and electronic properties of the fluorene system make it a prime candidate for applications in materials science, particularly in the realm of organic electronics. The specific substitution pattern of this compound offers a unique combination of features that can be exploited in the design of advanced materials.
Incorporation into Conjugated Polymers and Oligomers for Electronic and Optical Materials
Fluorene-based conjugated polymers are widely investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 2-bromo functionality of the target molecule is a direct precursor for polymerization reactions. For example, through Suzuki or Yamamoto polymerization, this monomer can be incorporated into a polymer backbone.
Design of Fluorene-Based Scaffolds for Optoelectronic Device Components
The development of efficient and stable optoelectronic devices relies on the rational design of the active organic materials. Fluorene derivatives are often used as charge-transporting or light-emitting components in these devices. The structure of this compound can be tailored to optimize its performance in specific device architectures.
For instance, by coupling electron-donating or electron-accepting moieties to the bromine position, the molecule can be engineered to have specific hole-transporting or electron-transporting properties. The intrinsic blue fluorescence of many fluorene derivatives can also be tuned by chemical modification, making them suitable for use as emitters in OLEDs. The non-planar nature of the C9-substituents can also contribute to high glass transition temperatures in resulting materials, which is beneficial for the long-term stability of devices.
Strategies for Modulating Electronic and Charge Transport Characteristics through Substituent Effects
The electronic and charge transport properties of fluorene-based materials are highly sensitive to the nature of the substituents on the fluorene core. The bromine atom in this compound is an electron-withdrawing group, which can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). In contrast, the methoxy (B1213986) group is electron-donating. The phenyl group has a more complex electronic influence due to its ability to engage in π-stacking and other non-covalent interactions.
By strategically replacing the bromine atom with other functional groups, the electronic properties can be systematically tuned. For example, introducing a strong electron-donating group would raise the HOMO level, while a strong electron-withdrawing group would lower the LUMO level. This ability to modulate the energy levels is crucial for optimizing charge injection and transport in electronic devices. Theoretical studies on related fluorene derivatives have shown that such substitutions can significantly impact charge mobility. rsc.org
Table of Expected Substituent Effects on Electronic Properties
| Substituent at C2 | Electronic Nature | Expected Effect on HOMO | Expected Effect on LUMO |
| -Br (original) | Electron-withdrawing | Lowering | Lowering |
| -N(Aryl)2 | Electron-donating | Raising | Slight Raising |
| -CN | Electron-withdrawing | Significant Lowering | Significant Lowering |
| -Thiophene | Electron-rich aromatic | Raising | Slight Lowering |
| -Pyridine | Electron-deficient aromatic | Lowering | Significant Lowering |
Applications in Catalysis (e.g., as a Ligand or Precatalyst Component)
There is currently no direct evidence in published literature to suggest the use of this compound as a ligand or precatalyst component in catalytic processes. While fluorene-based phosphine (B1218219) ligands (fluorenylphosphines) and other derivatives have been successfully employed in various transition-metal-catalyzed reactions, research has not specifically highlighted the catalytic activity or potential of this exact molecule. The steric bulk provided by the 9-phenyl and 9-methoxy groups, combined with the electronic influence of the 2-bromo substituent, could theoretically be harnessed for the development of novel ligands, but this remains an unexplored area of research.
Investigation in Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry often utilizes molecules with specific recognition sites and geometries to construct complex, non-covalently bonded architectures. Fluorene derivatives are known to participate in π-π stacking interactions, which are crucial for self-assembly processes. The phenyl group at the C9 position of this compound could facilitate such interactions.
However, a review of scientific databases does not yield studies focused on the self-assembly or host-guest chemistry of this specific compound. The interplay between the bromo, methoxy, and phenyl substituents could lead to interesting and potentially useful supramolecular structures, but this has not been a subject of dedicated investigation.
Development as a Chiral Auxiliary for Asymmetric Synthesis Methodologies
The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereoselective formation of new chiral centers. While the related compound 9-bromo-9-phenylfluorene (B18599) is known to be a precursor for preparing N-(9-phenylfluoren-9-yl) amino acid derivatives, which act as chiral educts, there is no corresponding research on the application of this compound as a chiral auxiliary.
For a molecule to function as a chiral auxiliary, it must typically be chiral itself or be used to create a chiral derivative that can direct the stereochemical outcome of a reaction. As this compound is not inherently chiral (the C9 position is not a stereocenter as drawn), its direct application as a chiral auxiliary is not apparent. While it could potentially be a precursor to a chiral catalyst or ligand, this has not been reported.
Future Research Directions and Unaddressed Challenges for 2 Bromo 9 Methoxy 9 Phenyl 9h Fluorene
Development of More Sustainable and Atom-Economical Synthetic Routes
The advancement of organic synthesis is increasingly geared towards environmentally benign methodologies. For 2-Bromo-9-methoxy-9-phenyl-9H-fluorene and its derivatives, a primary challenge is the development of synthetic pathways that are both sustainable and atom-economical.
Current synthetic strategies for similar fluorene (B118485) derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should focus on:
Catalytic C-H Activation: Direct functionalization of the fluorene core through C-H activation would be a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of fluorene derivatives.
Renewable Feedstocks: Investigating the synthesis of the fluorene core from renewable bio-based resources would be a significant step towards sustainability.
Palladium-Catalyzed Cross-Coupling: Efficient synthesis of 9H-fluorene derivatives can be achieved through Pd(0)-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2′-dibromobiphenyls, offering high yields and mild reaction conditions. organic-chemistry.org
A comparative table of potential synthetic strategies is presented below:
| Synthesis Strategy | Advantages | Challenges |
| Traditional Multi-Step Synthesis | Well-established procedures | Low atom economy, use of hazardous reagents, waste generation |
| Catalytic C-H Activation | High atom economy, reduced steps | Selectivity and reactivity control |
| Flow Chemistry | Improved safety, scalability, efficiency | Initial setup cost, optimization of reaction parameters |
| Synthesis from Renewable Feedstocks | Sustainability, reduced environmental impact | Development of efficient conversion pathways |
Advanced Computational Prediction of Novel Reactivity and Molecular Design
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts. For this compound, advanced computational methods can be employed to:
Predict Reactivity: Density Functional Theory (DFT) and other quantum chemical calculations can predict the most reactive sites on the molecule, guiding the design of new derivatization strategies. researchgate.net
Design Novel Materials: Computational screening can be used to design new derivatives of this compound with tailored electronic and optical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com
Structure-Based Drug Design: For potential biological applications, molecular modeling studies can be used to investigate the binding modes of fluorene derivatives to specific biological targets. nih.gov
The table below summarizes key computational parameters and their relevance:
| Computational Parameter | Relevance to Molecular Design |
| HOMO-LUMO Energy Gap | Predicts electronic properties and optical absorption |
| Electron Affinity and Ionization Potential | Determines suitability for use in electronic devices |
| Molecular Electrostatic Potential | Indicates sites for electrophilic and nucleophilic attack |
| Excited State Calculations | Predicts fluorescence and phosphorescence properties |
Exploration of New Derivatization Strategies for Diverse Applications
The bromine atom at the C2 position of this compound serves as a versatile handle for a wide range of post-synthetic modifications. Future research should explore novel derivatization strategies to access a broader range of functional materials.
Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings, exploring newer cross-coupling methodologies can lead to the synthesis of complex, multi-functionalized fluorene derivatives.
"Click" Chemistry: The introduction of azide (B81097) or alkyne functionalities would allow for the use of "click" chemistry, enabling the efficient construction of complex architectures.
Polymerization: The development of polymerization methods using this compound as a monomer could lead to new conjugated polymers with interesting optoelectronic properties.
Potential applications based on different derivatization strategies are outlined below:
| Derivatization Strategy | Potential Application |
| Suzuki Coupling with Boronic Acids | Organic Light-Emitting Diodes (OLEDs) |
| Sonogashira Coupling with Alkynes | Organic Photovoltaics (OPVs) |
| Buchwald-Hartwig Amination | Hole-Transporting Materials |
| "Click" Chemistry | Bioconjugation and Sensing |
| Polymerization | Organic Field-Effect Transistors (OFETs) |
Challenges in the Precise Control of Molecular Architecture and Assembly
The performance of organic materials is often dictated by their solid-state packing and morphology. A significant challenge in the field of fluorene chemistry is the precise control over molecular architecture and supramolecular assembly.
Crystal Engineering: The design of derivatives that self-assemble into well-defined crystalline structures with optimal intermolecular interactions is crucial for applications in organic electronics. The substitution at the 9-position of the fluorene is a key factor in controlling the solid-state packing. mdpi.com
Supramolecular Polymerization: The development of fluorene-based monomers that can undergo supramolecular polymerization would lead to the formation of well-ordered, one-dimensional nanostructures.
Control of Polymorphism: Fluorene derivatives can often exist in multiple crystalline forms (polymorphs), each with different physical properties. Controlling the selective formation of a desired polymorph is a significant challenge.
Factors influencing molecular assembly and the associated challenges are listed below:
| Influencing Factor | Challenge |
| Intermolecular Interactions (π-π stacking, H-bonding) | Balancing attractive and repulsive forces for desired packing |
| Solvent and Processing Conditions | Controlling nucleation and crystal growth |
| Molecular Symmetry and Shape | Designing molecules with pre-programmed assembly behavior |
| Chirality | Achieving enantioselective synthesis and separation for chiral applications |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
To gain a comprehensive understanding of the structure-property relationships in derivatives of this compound, a synergistic approach that integrates synthesis, spectroscopy, and computational modeling is essential.
Correlating Theory and Experiment: A powerful strategy involves synthesizing a series of systematically varied derivatives and characterizing their photophysical and electronic properties using techniques like UV-Vis and fluorescence spectroscopy. researchgate.netmdpi.com These experimental results can then be correlated with computational predictions to refine theoretical models and gain deeper insights. researchgate.net
In-situ Spectroscopic Studies: The use of in-situ spectroscopic techniques to monitor the formation and evolution of materials during processing can provide valuable information for optimizing device performance.
Advanced Spectroscopic Techniques: The application of advanced techniques like time-resolved spectroscopy and single-molecule spectroscopy can provide a more detailed understanding of the excited-state dynamics and charge transport processes in these materials.
An example of a synergistic workflow is presented in the table below:
| Step | Method | Objective |
| 1. Molecular Design | Computational Chemistry (DFT, TD-DFT) | Predict properties and identify promising target molecules |
| 2. Synthesis | Organic Synthesis | Prepare the designed molecules |
| 3. Characterization | Spectroscopy (NMR, Mass Spec, UV-Vis, Fluorescence) | Confirm structure and measure photophysical properties |
| 4. Device Fabrication | Materials Science | Fabricate and test electronic or optoelectronic devices |
| 5. Feedback Loop | Comparison of experimental and theoretical data | Refine molecular design and theoretical models |
By addressing these future research directions and unaddressed challenges, the scientific community can continue to unlock the full potential of this compound and the broader class of fluorene-based materials for a wide range of advanced applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for 2-bromo-9-methoxy-9-phenyl-9H-fluorene?
- Methodology : The compound is typically synthesized via electrophilic aromatic bromination of the parent fluorene scaffold. Purification involves recrystallization from organic solvents (e.g., ethanol or dichloromethane/hexane mixtures) due to its insolubility in water and high solubility in non-polar solvents. Column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended for removing unreacted brominating agents .
Q. How is the compound characterized to confirm its structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substitution patterns (e.g., bromine position) and methoxy group integration.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z: ~335.237 for CHBrO) .
- Melting Point Analysis : A sharp melting point (95–96°C) indicates purity .
Q. What are the primary reactivity trends of this compound in cross-coupling reactions?
- Methodology : The bromine atom at the 2-position is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Methoxy and phenyl groups at the 9-position sterically hinder reactivity at adjacent positions, directing reactions to the brominated site. Use Pd catalysts (e.g., Pd(PPh)) and optimize base/ligand combinations to avoid dehalogenation side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) provides precise bond lengths and angles. For example, the planar fluorene core and dihedral angles between substituents can be analyzed to assess steric strain. Twin refinement may be required for crystals with racemic twinning .
Q. What computational approaches predict the compound’s electronic properties for optoelectronic applications?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to evaluate charge transport behavior.
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate with experimental absorbance peaks (e.g., π→π* transitions) .
Q. How should researchers address contradictory yields in bromination reactions under varying conditions?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and bromine equivalents systematically.
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediates.
- Side-Reaction Mitigation : Use scavengers (e.g., NaSO) to quench excess Br and minimize over-bromination .
Q. What strategies optimize the synthesis of derivatives for pharmaceutical intermediates?
- Methodology :
- Protection/Deprotection : Protect the methoxy group (e.g., with TMSCl) during harsh reactions.
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to functionalize specific positions.
- High-Throughput Screening : Test solvent/base combinations in microreactors to accelerate reaction optimization .
Safety and Handling
Q. What are critical safety protocols for handling this compound in air-sensitive reactions?
- Methodology :
- Glovebox Use : Conduct reactions under inert atmosphere (N/Ar) due to potential sensitivity to moisture or oxygen.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of organic vapors, referencing CLP/GHS hazard classifications (e.g., H302: harmful if swallowed) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
